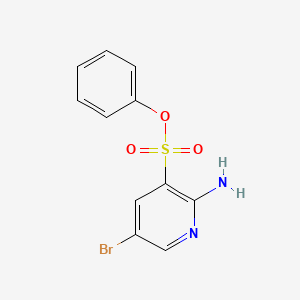propanedinitrile CAS No. 647840-00-4](/img/structure/B12594582.png)
[(2-Bromopyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromopyridin-4-yl)methylpropanedinitrile is a complex organic compound that features a brominated pyridine ring and a trifluoropropyl group attached to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)methylpropanedinitrile typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Formation of the Methyl Group: The brominated pyridine is then reacted with formaldehyde and a reducing agent like sodium borohydride to introduce the methyl group.
Attachment of the Trifluoropropyl Group: The intermediate is then reacted with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Formation of Propanedinitrile Moiety: Finally, the compound is treated with malononitrile under basic conditions to introduce the propanedinitrile group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromopyridin-4-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with oxidized functional groups such as aldehydes or carboxylic acids.
Reduction: Products with reduced functional groups such as alcohols or amines.
Coupling: Complex organic molecules with extended conjugation or additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry
(2-Bromopyridin-4-yl)methylpropanedinitrile is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology
In biological research, this compound may be used as a probe or ligand to study interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Bromopyridin-4-yl)methylpropanedinitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloropyridin-4-yl)methylpropanedinitrile
- (2-Fluoropyridin-4-yl)methylpropanedinitrile
- (2-Iodopyridin-4-yl)methylpropanedinitrile
Uniqueness
(2-Bromopyridin-4-yl)methylpropanedinitrile is unique due to the presence of the bromine atom, which can be selectively substituted in various reactions, providing a versatile platform for further functionalization. The trifluoropropyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design and materials science.
Propiedades
Número CAS |
647840-00-4 |
|---|---|
Fórmula molecular |
C12H9BrF3N3 |
Peso molecular |
332.12 g/mol |
Nombre IUPAC |
2-[(2-bromopyridin-4-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9BrF3N3/c13-10-5-9(1-4-19-10)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2 |
Clave InChI |
MZBJKGSWGUSAJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CC(CCC(F)(F)F)(C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


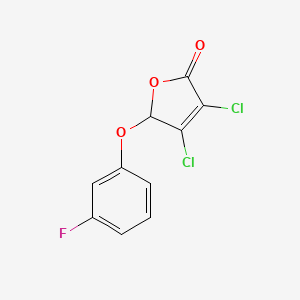
![S-(4-{4-[(Diethylamino)methyl]phenyl}butyl) ethanethioate](/img/structure/B12594509.png)
![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
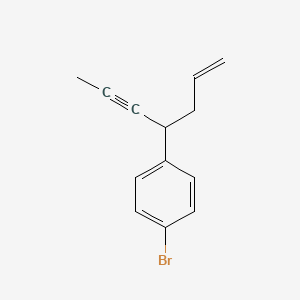
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
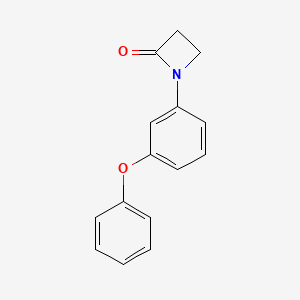
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
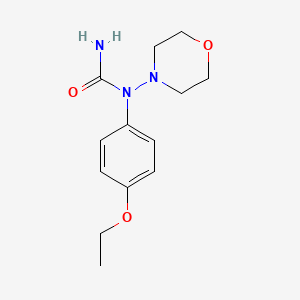
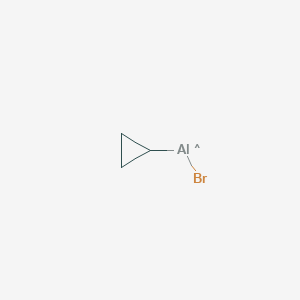
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
